molecular formula C22H18F3N5OS B2927856 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893926-89-1

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2927856
CAS No.: 893926-89-1
M. Wt: 457.48
InChI Key: PFFRLJRTTLWYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings including a pyrazolo[3,4-d]pyrimidin-4-yl ring, a 2,4-dimethylphenyl group, a thio group, a 2-(trifluoromethyl)phenyl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Scientific Research Applications of Pyrazolo[3,4-d]pyrimidine Derivatives

Radiosynthesis for PET Imaging

Pyrazolo[1,5-a]pyrimidineacetamides, closely related to the requested chemical structure, have been synthesized and evaluated as selective ligands for the translocator protein (18 kDa) for use in Positron Emission Tomography (PET) imaging. These compounds, including DPA-714, have been developed for in vivo imaging of neuroinflammatory processes, showcasing their potential in neurological research and diagnostics (Dollé et al., 2008).

Antimicrobial Activity

Some derivatives of the pyrazolo[3,4-d]pyrimidine class have shown significant antimicrobial properties. Specifically, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been evaluated and found to exhibit antimicrobial activities, highlighting their potential utility in developing new antimicrobial agents (Bondock et al., 2008).

Neuroinflammation Research

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and biologically evaluated for their affinity to bind the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. Such compounds, including fluoroalkyl- and fluoroalkynyl- analogues, have shown subnanomolar affinity for TSPO, affirming their relevance in studying neuroinflammation and potential as PET radiotracers (Damont et al., 2015).

Antitumor Activity

Research on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines has identified compounds with mild to moderate antitumor activity, showcasing the potential of these derivatives in cancer research (El-Morsy et al., 2017).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5OS/c1-13-7-8-18(14(2)9-13)30-20-15(10-28-30)21(27-12-26-20)32-11-19(31)29-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFRLJRTTLWYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.